molecular formula C10H12OS B188732 2,3,4,5-Tetrahydro-1-benzothiepin-5-ol CAS No. 20500-27-0

2,3,4,5-Tetrahydro-1-benzothiepin-5-ol

Cat. No.: B188732
CAS No.: 20500-27-0
M. Wt: 180.27 g/mol
InChI Key: KAFZCUFUJCWFTO-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1-benzothiepin-5-ol is a heterocyclic organic compound with a thiepine ring structure. It has garnered attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-1-benzothiepin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable benzene derivative with sulfur-containing reagents to form the thiepine ring, followed by reduction and hydroxylation steps to introduce the hydroxyl group at the 5-position .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1-benzothiepin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiepine ring.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups .

Scientific Research Applications

2,3,4,5-Tetrahydro-1-benzothiepin-5-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as an antimicrobial or anticancer agent.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1-benzothiepin-5-ol involves its interaction with specific molecular targets. The hydroxyl group and the thiepine ring structure allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1-Benzothiepin-4-ol: Similar structure but with different functional groups.

    2,3,4,5-Tetrahydro-1-benzothiepin-5-one: Similar ring structure but with a ketone group instead of a hydroxyl group

Uniqueness

2,3,4,5-Tetrahydro-1-benzothiepin-5-ol is unique due to its specific combination of a thiepine ring and a hydroxyl group at the 5-position, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1-benzothiepin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFZCUFUJCWFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2SC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323404
Record name 2,3,4,5-tetrahydro-1-benzothiepin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20500-27-0
Record name NSC403935
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,5-tetrahydro-1-benzothiepin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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